N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide
Description
N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide (CAS: 1039316-21-6) is a benzamide derivative featuring a 4-chlorobenzoyl group linked to a 2-bromo-4-fluorophenylamine moiety. This compound is characterized by halogen substituents (bromine and fluorine) on the aromatic ring, which confer distinct electronic and steric properties. Its synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-bromo-4-fluoroaniline under standard amidation conditions .
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJXOQWNULMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide typically involves the following steps:
Bromination and Fluorination: The starting material, 4-chlorobenzamide, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amidation: The brominated and fluorinated intermediate is then reacted with an appropriate amine to form the final benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: It serves as a probe in biological assays to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide (CAS: 1039903-59-7): This analog differs in the position of the chlorine atom on the benzamide ring (meta instead of para).
- N-(2-nitrophenyl)-4-bromo-benzamide : Replacing bromo/fluoro with a nitro group introduces stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or redox reactions. The nitro group also increases polarity, affecting solubility .
Heterocyclic and Functional Group Variations
- N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e): Incorporation of a benzothiazole ring replaces the bromo-fluorophenyl group. Benzothiazole derivatives are known for enhanced biological activity, such as anti-inflammatory properties (e.g., compound 5c in ), suggesting that the target compound’s halogenated aryl group may prioritize lipophilicity over specific receptor interactions .
- This functional group could enhance solubility or modify pharmacokinetics .
Physicochemical Properties
Biological Activity
N-(2-bromo-4-fluorophenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a halogenated benzamide structure, which is crucial for its biological activity. The presence of bromine, fluorine, and chlorine atoms contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. This binding can lead to the inhibition of various biological pathways, affecting cellular processes such as proliferation and apoptosis. For instance, the compound may inhibit certain kinases associated with cancer cell growth, thereby reducing tumor viability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanisms behind its antimicrobial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been studied for its anticancer potential, particularly against non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that it can inhibit the growth of NSCLC cells by targeting specific kinases involved in cell cycle regulation and apoptosis . The compound's structure suggests it may act as a selective inhibitor, providing a therapeutic advantage over less selective agents.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of NSCLC cells with an IC50 value in the micromolar range. This suggests a moderate potency that warrants further exploration in vivo .
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in cancer progression. For example, it has been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cell division .
- Comparative Studies : When compared to similar compounds, this compound exhibited superior activity against certain cancer cell lines, indicating its potential as a lead compound for drug development.
Data Tables
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria | Disruption of cell wall synthesis |
| Anticancer | Moderate potency (IC50 ~ µM) | Kinase inhibition leading to reduced proliferation |
| Enzyme Inhibition | Significant | Inhibition of DHFR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
